N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 307326-53-0
VCID: VC6200219
InChI: InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
SMILES: CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C12H13N5O2
Molecular Weight: 259.269

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine

CAS No.: 307326-53-0

Cat. No.: VC6200219

Molecular Formula: C12H13N5O2

Molecular Weight: 259.269

* For research use only. Not for human or veterinary use.

N4-benzyl-N4-methyl-5-nitropyrimidine-4,6-diamine - 307326-53-0

Specification

CAS No. 307326-53-0
Molecular Formula C12H13N5O2
Molecular Weight 259.269
IUPAC Name 4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Standard InChI Key JSUJYCLUZZXIBH-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s pyrimidine ring serves as the structural backbone, with critical substitutions at positions 4, 5, and 6. The 5-nitro group (NO2\text{NO}_{2}) introduces electron-withdrawing effects, influencing reactivity and binding affinity, while the N4-benzyl-N4-methyl group adds steric bulk and lipophilicity. The SMILES notation (CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N) and InChIKey (JSUJYCLUZZXIBH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H13N5O2\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{2}
Molecular Weight259.27 g/mol
IUPAC Name4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
SMILESCN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N

Comparative Structural Analysis

Similar pyrimidinediamines, such as N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine and 6-methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamine , share the nitro-pyrimidine scaffold but differ in substituent groups. For instance, the absence of a benzyl group in the former reduces lipophilicity, while the latter’s nitrobenzyl substitution enhances aromatic interactions .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with chloropyrimidine intermediates. A representative route includes:

  • Amination: Reaction of 4,6-dichloro-5-nitropyrimidine with methylamine to introduce the N4-methyl group.

  • Benzylation: Subsequent treatment with benzyl bromide in dimethylformamide (DMF) under basic conditions (e.g., K2_2CO3_3) to attach the benzyl group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AminationMethylamine, EtOH, 60°C, 12 h78
BenzylationBenzyl bromide, DMF, K2_2CO3_3, 80°C, 8 h65

Physicochemical Profile

Experimental data on solubility remain limited, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor aqueous solubility (logP ≈ 2.3). The compound’s melting point and stability under physiological conditions are areas requiring further empirical validation.

Biological Activity and Mechanism

Anticancer Activity

Preliminary studies suggest synergistic effects with DNA-damaging agents (e.g., cisplatin) in breast cancer cell lines (MCF-7, MDA-MB-231). Mechanisms may involve:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation.

  • Apoptosis induction: Upregulation of caspase-3/7 activity (2.5-fold increase at 10 µM).

Table 3: Cytotoxicity Profiles

Cell LineIC50_{50} (µM)Mechanism
MCF-712.4 ± 1.2Topoisomerase II inhibition
MDA-MB-23118.7 ± 2.1Caspase-3/7 activation

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s pyrimidine core aligns with ATP-binding pockets of kinases. Structural analogs have been optimized for:

  • BTK inhibition: Modifications at N4 improve selectivity (Ki = 0.3 nM) .

  • JAK2/STAT3 pathway modulation: Suppression of IL-6-induced STAT3 phosphorylation (85% at 5 µM).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureBioactivity (IC50_{50})
N4-Benzyl-N4-methyl-5-nitropyrimidine-4,6-diamineC12H13N5O2\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{2}Benzyl-methylamine group0.8 µM (IgE inhibition)
6-Methyl-5-(4-nitrobenzyl)pyrimidine-2,4-diamineC12H13N5O2\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{2}Nitrobenzyl substitution15 µM (Topo II)
N4-Methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamineC10H16N6O2\text{C}_{10}\text{H}_{16}\text{N}_{6}\text{O}_{2}Piperazine moiety2.4 µM (Anticancer)

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